molecular formula C21H21ClN4O3S B11021898 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide

Cat. No.: B11021898
M. Wt: 444.9 g/mol
InChI Key: PBQXCDYOHSFOFX-UHFFFAOYSA-N
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Description

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is a complex organic compound with a fascinating structure. It combines an indole core with an acetamide group, making it an intriguing target for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes::

    Gramine Side Chain Installation:

    Fischer Indole Synthesis:

Industrial Production Methods:: While industrial-scale production methods are not extensively documented, the synthetic routes mentioned above can serve as starting points for further optimization.

Chemical Reactions Analysis

Reactions::

    Oxidation and Reduction:

Common Reagents and Conditions::

    BH3·L:

Scientific Research Applications

This compound has diverse applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its effects on cellular processes.

    Medicine: Potential therapeutic applications.

    Industry: As a precursor for drug development.

Mechanism of Action

The precise mechanism by which N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, further exploration could reveal related structures and highlight the uniqueness of this compound.

Properties

Molecular Formula

C21H21ClN4O3S

Molecular Weight

444.9 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]-2-[4-(methanesulfonamido)indol-1-yl]acetamide

InChI

InChI=1S/C21H21ClN4O3S/c1-30(28,29)24-18-3-2-4-19-17(18)8-11-26(19)14-21(27)23-9-12-25-10-7-15-5-6-16(22)13-20(15)25/h2-8,10-11,13,24H,9,12,14H2,1H3,(H,23,27)

InChI Key

PBQXCDYOHSFOFX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

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